
4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Applications
Research highlights the significance of quinazoline and pyrimidine derivatives, closely related to 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, in the development of novel optoelectronic materials. These compounds are integral to creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and have potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Biological Activities
The diverse biological activities of phenothiazine derivatives, which share structural similarities with this compound, indicate a broad spectrum of potential applications in medicinal chemistry. These include promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties (Pluta et al., 2011).
Pharmaceutical Chemistry
The compound's relevance extends to pharmaceutical chemistry, where its derivatives may serve as selective inhibitors of enzymes or receptors critical for disease progression. This includes potential applications in designing drugs targeting p38 MAP kinase for treating inflammatory diseases (Scior et al., 2011).
Synthetic and Chemical Properties
Research on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including compounds similar to this compound, outlines their significant insectoacaricidal, anti-blastic, sugar-lowering, and other types of activity. This underscores the compound's potential in developing new materials with varied chemical and biological functionalities (Abdurakhmanova et al., 2018).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(10-6-12-26(23,24)14-7-2-1-3-8-14)21-18-20-16(13-25-18)15-9-4-5-11-19-15/h1-5,7-9,11,13H,6,10,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYXSMRFDGPMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
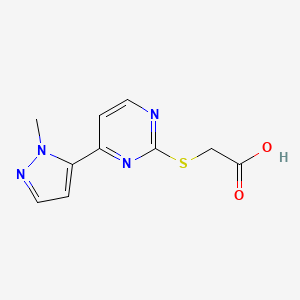
![1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526128.png)
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)
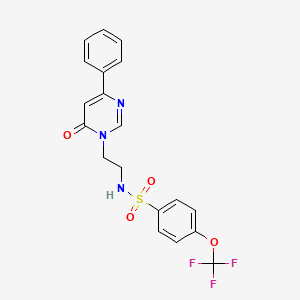
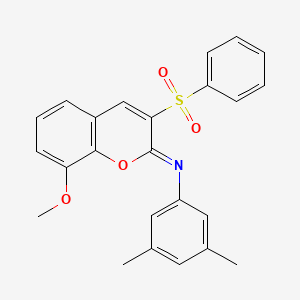
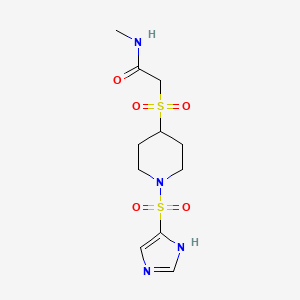
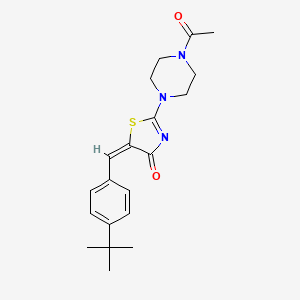
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate](/img/structure/B2526136.png)
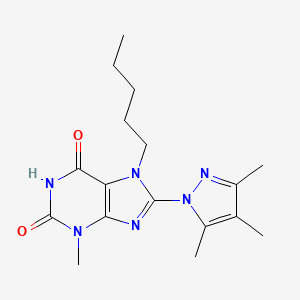
![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)
![7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2526144.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)
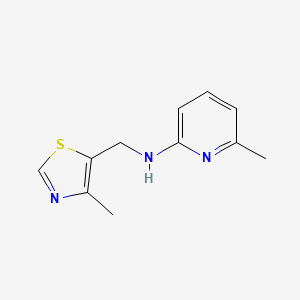
![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)
